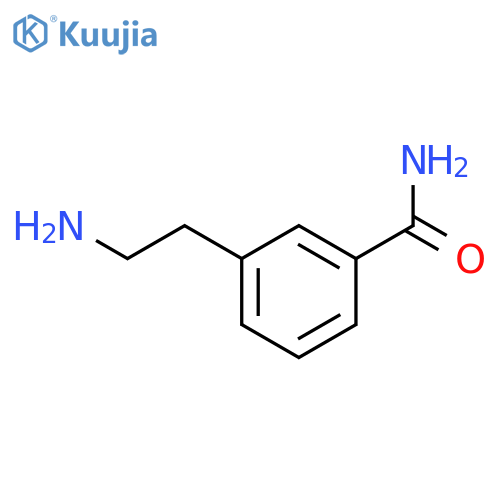

Cas no 1118786-88-1 (3-(2-Aminoethyl)benzamide)

3-(2-Aminoethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 3-(2-Aminoethyl)benzamide

- AC1Q54B7

- AG-B-93045

- AK-32853

- CTK7E7547

- MolPort-009-197-235

- SureCN8342426

- DTXSID20653870

- SCHEMBL8342426

- BS-13694

- 1118786-88-1

- MFCD11858180

- AKOS009321487

- EN300-88802

-

- MDL: MFCD11858180

- インチ: InChI=1S/C9H12N2O/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5,10H2,(H2,11,12)

- InChIKey: VZPSNHWLRRNYHA-UHFFFAOYSA-N

- ほほえんだ: NC(C1=CC=CC(CCN)=C1)=O

計算された属性

- せいみつぶんしりょう: 164.094963011g/mol

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

3-(2-Aminoethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-88802-0.05g |

3-(2-aminoethyl)benzamide |

1118786-88-1 | 95% | 0.05g |

$149.0 | 2023-09-01 | |

| Enamine | EN300-88802-0.1g |

3-(2-aminoethyl)benzamide |

1118786-88-1 | 95% | 0.1g |

$221.0 | 2023-09-01 | |

| Enamine | EN300-88802-2.5g |

3-(2-aminoethyl)benzamide |

1118786-88-1 | 95% | 2.5g |

$1260.0 | 2023-09-01 | |

| TRC | A594460-10mg |

3-(2-Aminoethyl)benzamide |

1118786-88-1 | 10mg |

$ 50.00 | 2022-06-08 | ||

| TRC | A594460-50mg |

3-(2-Aminoethyl)benzamide |

1118786-88-1 | 50mg |

$ 160.00 | 2022-06-08 | ||

| Chemenu | CM373473-500mg |

3-(2-Aminoethyl)benzamide |

1118786-88-1 | 95%+ | 500mg |

$529 | 2022-06-14 | |

| Aaron | AR0098PO-5g |

3-(2-Aminoethyl)benzamide |

1118786-88-1 | 95% | 5g |

$2586.00 | 2023-12-16 | |

| 1PlusChem | 1P0098HC-250mg |

3-(2-Aminoethyl)benzamide |

1118786-88-1 | 95% | 250mg |

$452.00 | 2023-12-26 | |

| 1PlusChem | 1P0098HC-5g |

3-(2-Aminoethyl)benzamide |

1118786-88-1 | 95% | 5g |

$2364.00 | 2023-12-26 | |

| 1PlusChem | 1P0098HC-50mg |

3-(2-Aminoethyl)benzamide |

1118786-88-1 | 95% | 50mg |

$239.00 | 2023-12-26 |

3-(2-Aminoethyl)benzamide 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

3-(2-Aminoethyl)benzamideに関する追加情報

Professional Introduction to 3-(2-Aminoethyl)benzamide (CAS No. 1118786-88-1)

3-(2-Aminoethyl)benzamide, with the chemical formula C9H12N2O, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1118786-88-1, has garnered attention due to its potential applications in drug development and molecular research. The structure of 3-(2-Aminoethyl)benzamide consists of a benzamide moiety linked to a 2-aminoethyl group, which provides a unique framework for further chemical modifications and biological investigations.

The benzamide group is well-known for its role in various pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. In contrast, the 2-aminoethyl group introduces a flexible side chain that can interact with biological targets in diverse ways. This combination makes 3-(2-Aminoethyl)benzamide a versatile scaffold for designing novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of benzamide derivatives in addressing various diseases. Studies have shown that modifications at the amide bond and the aminoethyl side chain can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, research has demonstrated that introducing polar or charged groups at the 2-aminoethyl position can enhance binding affinity to specific enzymes or receptors.

In the context of drug discovery, 3-(2-Aminoethyl)benzamide has been explored as a precursor for more complex molecules. Its ability to undergo further functionalization allows chemists to tailor its properties for specific therapeutic needs. For example, derivatives of this compound have been investigated for their potential in treating neurological disorders, where precise targeting of neural receptors is crucial.

The synthesis of 3-(2-Aminoethyl)benzamide involves multi-step organic reactions, typically starting from commercially available benzoyl chloride or benzamidine derivatives. The introduction of the 2-aminoethyl group is often achieved through nucleophilic substitution reactions or condensation with appropriate alkylamines. These synthetic pathways have been optimized to ensure high yield and purity, making the compound accessible for both academic and industrial research.

One of the most compelling aspects of 3-(2-Aminoethyl)benzamide is its potential in modulating biological pathways associated with inflammation and pain. Preclinical studies have indicated that certain derivatives exhibit significant anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). These findings have prompted further investigation into its role as an anti-inflammatory agent.

The molecular interactions of 3-(2-Aminoethyl)benzamide with biological targets have been studied using computational methods and experimental techniques. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into its binding mode and affinity. These structural insights are crucial for designing analogs with improved efficacy and reduced side effects.

The pharmaceutical industry has shown interest in developing novel drugs based on benzamide scaffolds due to their favorable pharmacological profiles. Companies are investing in research to explore new derivatives of 3-(2-Aminoethyl)benzamide with enhanced therapeutic potential. This includes investigating its efficacy in treating conditions such as cancer, autoimmune diseases, and neurodegenerative disorders.

The role of 3-(2-Aminoethyl)benzamide in drug development extends beyond its direct use as a therapeutic agent. It serves as a valuable intermediate for synthesizing more complex molecules with tailored properties. For example, it can be used to create prodrugs that release active compounds at specific sites within the body, improving bioavailability and therapeutic outcomes.

The environmental impact of synthesizing and using 3-(2-Aminoethyl)benzamide has also been considered. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring the long-term viability of pharmaceutical compounds.

In conclusion, 3-(2-Aminoethyl)benzamide (CAS No. 1118786-88-1) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structure, combined with its ability to undergo diverse chemical modifications, makes it a valuable tool for designing novel therapeutic agents. Ongoing studies continue to uncover new applications and improve synthetic methodologies, solidifying its importance in the field.

1118786-88-1 (3-(2-Aminoethyl)benzamide) 関連製品

- 33695-58-8(4-Ethylbenzamide)

- 619-76-1(Benzamide,4-(1-methylethyl)-)

- 107377-07-1(4-butylbenzamide)

- 67014-02-2(4-Acetylbenzamide)

- 16714-23-1(methyl 2-azidobenzoate)

- 72832-25-8(3-Bromothieno[2,3-b]pyridine-2-carboxylic acid)

- 2228222-46-4(tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate)

- 1270334-51-4(3-amino-3-(2-bromopyridin-3-yl)propanoic acid)

- 2172063-10-2(1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)

- 1215698-92-2(2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride)